molecular formula C16H19ClO2 B1669174 Clidanac CAS No. 34148-01-1

Clidanac

Katalognummer: B1669174
CAS-Nummer: 34148-01-1
Molekulargewicht: 278.77 g/mol
InChI-Schlüssel: OIRAEJWYWSAQNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Clidanac wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Cyclisierung von Phenylbernsteinsäure und die Reduktion von Indanon-1-Carbonsäure beinhalten . Die Synthesemethode umfasst die folgenden Schritte:

Industrielle Produktionsverfahren für this compound verwenden ähnliche Synthesewege, sind aber für die großtechnische Produktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Biologische Aktivität

Clidanac, scientifically known as 6-chloro-5-cyclohexyl-1-indancarboxylic acid, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its significant biological activity, particularly in inhibiting prostaglandin biosynthesis. This article explores the compound's biological mechanisms, therapeutic applications, and relevant case studies, supported by data tables and research findings.

This compound primarily functions as an inhibitor of prostaglandin synthetase, an enzyme critical in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. Research indicates that the (+)-isomer of this compound is approximately 1000 times more potent than its (−)-isomer in this inhibitory action . This stereochemical difference is crucial for its pharmacological efficacy.

Key Mechanisms:

  • Inhibition of Prostaglandin Biosynthesis: this compound effectively reduces inflammation by blocking the production of prostaglandins.
  • Analgesic Properties: Its ability to alleviate pain makes it suitable for various therapeutic applications, including treatment for rheumatoid arthritis and other inflammatory conditions .

Comparative Biological Activity

To better understand this compound's potency relative to other NSAIDs, the following table summarizes its biological activity alongside several well-known compounds:

Compound Name Chemical Structure Biological Activity Unique Features
IndomethacinIndole derivativePotent anti-inflammatoryStronger inhibition of cyclooxygenase
DiclofenacPhenylacetic acid derivativeNon-steroidal anti-inflammatoryMore widely used; various formulations
KetorolacPyrrolidine derivativeAnalgesic and anti-inflammatoryShort-term use; potent analgesic effect
This compound Indan-1-carboxylic acid derivativeInhibits prostaglandin biosynthesisHigh potency of (+)-isomer

Case Studies and Research Findings

Several studies have highlighted this compound's effectiveness and potential applications:

  • Inhibition Studies: A study demonstrated that this compound and its analogues were among the most potent inhibitors of prostaglandin biosynthesis when tested with various microsomal preparations . The research emphasized the structural requirements for effective binding to the enzyme.
  • Therapeutic Applications: this compound has shown promise in treating conditions characterized by excessive inflammation. Its ability to uncouple oxidative phosphorylation suggests additional metabolic implications that may benefit patients with chronic inflammatory diseases .
  • Stereochemistry Impact: The stereochemistry of this compound plays a significant role in its biological activity. The (+)-isomer's enhanced potency highlights the importance of molecular configuration in drug design and efficacy .

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of Clidanac in preclinical inflammation models, and how are these mechanisms experimentally validated?

this compound (6-chloro-5-cyclohexylindane-1-carboxylic acid) exerts anti-inflammatory effects primarily through cyclooxygenase (COX) enzyme inhibition, reducing prostaglandin synthesis. To validate this, researchers use in vitro COX-1/COX-2 inhibition assays with enzyme activity measured via spectrophotometry. In vivo models, such as carrageenan-induced rat paw edema, require controlled administration of this compound (0.03–1.5% w/w in gel formulations) with comparative analysis of edema reduction against placebo and NSAID controls. Dose-response curves and statistical tests (e.g., ANOVA) are critical for establishing efficacy thresholds .

Q. How is this compound synthesized, and what structural features contribute to its pharmacokinetic profile?

this compound is synthesized through halogenation and cyclohexyl substitution of indane carboxylic acid derivatives. Key structural elements include the chloro group (enhancing COX binding affinity) and the cyclohexyl moiety (improving lipophilicity for dermal absorption in topical formulations). Researchers employ nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm purity and stereochemical configuration, particularly the (S)-(+)-enantiomer’s activity .

Advanced Research Questions

Q. What experimental designs address the challenges of evaluating this compound’s efficacy in external formulations while minimizing systemic absorption?

Optimal designs include:

  • Double-blind randomized trials : Compare topical this compound (0.05–1.0% w/w) against oral NSAIDs in animal models, measuring local prostaglandin suppression (via ELISA) and systemic exposure (plasma HPLC).
  • Skin permeation studies : Use Franz diffusion cells with synthetic membranes to quantify transdermal delivery rates under varying pH and gelling agents (e.g., carbomers).
  • Control for confounders : Stratify samples by skin thickness or inflammation severity. Statistical tools like mixed-effects models account for inter-subject variability .

Q. How can researchers resolve contradictions in this compound’s potency across different inflammation models (e.g., acute vs. chronic)?

Contradictions may arise from model-specific pharmacokinetics or COX isoform selectivity. Methodological solutions include:

  • Dose standardization : Normalize doses to tissue-specific bioavailability using microdialysis in target organs.
  • Transcriptomic profiling : RNA sequencing of inflamed tissues identifies COX-2 expression patterns correlated with this compound response.
  • Meta-analysis : Aggregate data from heterogeneous studies (e.g., adjuvant-induced arthritis vs. UVB erythema) using random-effects models to quantify effect-size variability .

Q. What analytical frameworks validate this compound’s stability in gel formulations under long-term storage conditions?

Accelerated stability testing (per ICH Q1A guidelines) involves:

  • Forced degradation : Expose formulations to heat (40°C), humidity (75% RH), and light, then quantify this compound via HPLC-UV.
  • Degradation product identification : Liquid chromatography–mass spectrometry (LC-MS) profiles detect oxidation byproducts (e.g., quinone derivatives).
  • Predictive modeling : Apply the Arrhenius equation to extrapolate shelf-life from degradation kinetics at elevated temperatures .

Q. How should longitudinal studies be structured to assess this compound’s chronic toxicity in preclinical models?

  • Study design : Conduct 12-month repeated-dose toxicity studies in rodents, administering this compound topically at 10× therapeutic concentrations.
  • Endpoints : Monitor hematological parameters (e.g., leukocyte counts), histopathology (liver/kidney sections), and biochemical markers (ALT, creatinine).
  • Statistical analysis : Use Kaplan-Meier survival curves and Cox proportional hazards models to evaluate dose-dependent toxicity risks .

Q. Methodological Considerations

  • Data interpretation : Always contextualize this compound’s efficacy within model limitations (e.g., species-specific COX expression). Negative results in one model do not invalidate findings in others but highlight mechanistic nuances .
  • Ethical compliance : Obtain institutional animal care approvals (IACUC) for in vivo studies and disclose methodology transparently in publications .

Eigenschaften

IUPAC Name

6-chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClO2/c17-15-9-13-11(6-7-12(13)16(18)19)8-14(15)10-4-2-1-3-5-10/h8-10,12H,1-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRAEJWYWSAQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=C3C(CCC3=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022834
Record name 6-Chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34148-01-1
Record name Clidanac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34148-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clidanac [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034148011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLIDANAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA6HM01WAK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Example 25: 1 g of ifenprodil tartarate; Example 29: 1 g of pentazocine hydrochloride.
Name
ifenprodil tartarate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clidanac
Reactant of Route 2
Clidanac
Reactant of Route 3
Clidanac
Reactant of Route 4
Clidanac
Reactant of Route 5
Clidanac
Reactant of Route 6
Clidanac

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.